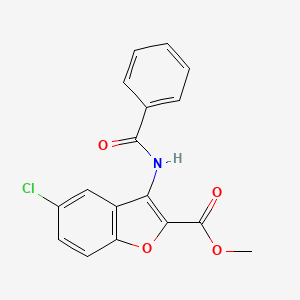

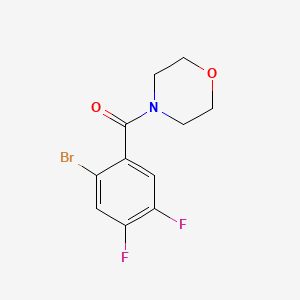

methyl 3-(benzoylamino)-5-chloro-1-benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(benzoylamino)-5-chloro-1-benzofuran-2-carboxylate is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound is a benzofuran derivative with a carboxylate ester group, which makes it a versatile compound for various chemical reactions.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 3-(benzoylamino)-5-chloro-1-benzofuran-2-carboxylate serves as a key intermediate in the synthesis of various complex organic molecules due to its unique structural features. For instance, it is utilized in the synthesis of compounds with potential β-amyloid aggregation inhibitory activity, which is significant in Alzheimer's disease research. The synthesis involves one-pot reactions and specific acylation procedures to produce compounds with desired properties (Choi et al., 2003). Additionally, its crystalline forms, such as with N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlight the importance of intermolecular interactions like π–π interactions and hydrogen bonding in the stability and supramolecular aggregation of such compounds (Kranjc et al., 2012).

Catalytic Applications

This compound is also involved in catalytic processes, such as in palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, demonstrating its versatility in facilitating complex organic transformations. This application underscores the compound's role in developing novel catalytic methods for organic synthesis, expanding the toolkit available for constructing carbon-carbon bonds efficiently (Giri et al., 2007).

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds is another significant application. For example, it is used in the preparation of methylenedioxy-bearing benzofuran-quinoline carboxylic acid derivatives, highlighting its utility in creating complex heterocyclic systems. These compounds are of interest due to their potential pharmacological activities and as building blocks in organic synthesis (Gao et al., 2011).

Conformational and Structural Studies

The compound's derivatives are also subjects of conformational and structural studies, providing insights into their chemical behavior and properties. For example, the study of chloro-dideoxy-fluoro-ribonucleosides, involving methyl 5-O-benzoyl derivatives, sheds light on the conformational aspects of such compounds and their potential applications in nucleoside analogues (Mikhailopulo et al., 2003).

Propriétés

IUPAC Name |

methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-17(21)15-14(12-9-11(18)7-8-13(12)23-15)19-16(20)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWMZEJQZKQRNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-benzamido-5-chloro-1-benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5562524.png)

![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)

![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5562607.png)

![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)

![3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole](/img/structure/B5562618.png)